Cas no 124276-95-5 (1-(3-bromophenyl)cyclopropane-1-carboxylic acid)
1-(3-bromophenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromophenyl)cyclopropanecarboxylic acid
- 1-(3-bromophenyl)cyclopropane-1-carboxylic acid
- 1-(1-Carboxycycloprop-1-yl)-3-bromobenzene
- 1-(3-Bromophenyl)-1-carboxycyclopropane
- 1-(3-bromo-phenyl)-1-cyclopropanenitrile
- 1-(3-bromophenyl)-cyclopropane-carboxylic acid
- AKOS BBV-005261
- 1-(3-BROMOPHENYL)CYCLOPROPANEC
- 1-(3-Bromophenyl)-1-carboxycyclopropane, 1-(1-Carboxycycloprop-1-yl)-3-bromobenzene
- ZEA27695
- EN300-30466
- P10464
- MFCD07374441
- J-005063
- AC-23537
- 124276-95-5
- Cyclopropanecarboxylic acid, 1-(3-bromophenyl)-
- 1-(3-bromophenyl)cyclopropanecarboxylic acid, AldrichCPR
- CS-0030381
- FT-0726448
- MYDCJGVBYNDHIC-UHFFFAOYSA-N
- SCHEMBL671822
- TS-03360
- 1-(3-bromo-phenyl)-cyclopropanecarboxylic acid
- SY013384
- AB39470
- A853630
- AMY40714
- Z295887766
- DTXSID10588127
- AKOS000126156
- 1-(3-Bromophenyl)cyclopropanecarboxylicacid
- 1-(3-bromophenyl)-cyclopropanecarboxylic acid
- DB-062236
- STL557609
- BBL103799
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- MDL: MFCD07374441
- Inchi: 1S/C10H9BrO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
- InChI Key: MYDCJGVBYNDHIC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1(C(=O)O)CC1
Computed Properties
- Exact Mass: 239.97900
- Monoisotopic Mass: 239.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.670±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 367.55℃ at 760 mmHg
- Flash Point: 176.089°C
- Refractive Index: 1.64
- Solubility: Very slightly soluble (0.29 g/l) (25 º C),
- PSA: 37.30000
- LogP: 2.56530
1-(3-bromophenyl)cyclopropane-1-carboxylic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(3-bromophenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B698170-100mg |
1-(3-Bromophenyl)cyclopropanecarboxylic acid |
124276-95-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698170-250mg |
1-(3-Bromophenyl)cyclopropanecarboxylic acid |
124276-95-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B698170-500mg |
1-(3-Bromophenyl)cyclopropanecarboxylic acid |
124276-95-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B698170-1g |
1-(3-Bromophenyl)cyclopropanecarboxylic acid |
124276-95-5 | 1g |
$ 98.00 | 2023-04-18 | ||
| Fluorochem | 066480-250mg |
1-(3-Bromophenyl)cyclopropanecarboxylic acid |
124276-95-5 | 97% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 066480-1g |
1-(3-Bromophenyl)cyclopropanecarboxylic acid |
124276-95-5 | 97% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 066480-5g |
1-(3-Bromophenyl)cyclopropanecarboxylic acid |
124276-95-5 | 97% | 5g |
£90.00 | 2022-03-01 | |
| Fluorochem | 066480-10g |
1-(3-Bromophenyl)cyclopropanecarboxylic acid |
124276-95-5 | 97% | 10g |
£149.00 | 2022-03-01 | |
| Apollo Scientific | OR61221-250mg |
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid |
124276-95-5 | 0.96 | 250mg |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR61221-1g |
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid |
124276-95-5 | 0.96 | 1g |
£20.00 | 2025-03-21 |
1-(3-bromophenyl)cyclopropane-1-carboxylic acid Suppliers
1-(3-bromophenyl)cyclopropane-1-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-(3-bromophenyl)cyclopropane-1-carboxylic acid
Introduction to 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (CAS No. 124276-95-5)
1-(3-bromophenyl)cyclopropane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 124276-95-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their unique structural properties and potential biological activities. The presence of a bromine substituent at the para position of the phenyl ring introduces additional reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structure of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid features a cyclopropane ring connected to a carboxylic acid moiety, with a brominated phenyl group attached to the other carbon of the cyclopropane ring. This structural motif is particularly intriguing due to the strain inherent in the cyclopropane ring, which can influence its reactivity and interactions with biological targets. The bromine atom, on the other hand, serves as a handle for further functionalization, enabling chemists to explore diverse derivatives.
In recent years, there has been growing interest in cyclopropanecarboxylic acids as pharmacophores due to their ability to modulate various biological pathways. The brominated derivative 1-(3-bromophenyl)cyclopropane-1-carboxylic acid has been studied for its potential applications in the development of novel therapeutic agents. Its unique structural features make it a promising candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid is its utility as a building block in synthetic organic chemistry. The cyclopropane ring is known to be highly reactive, undergoing various transformations such as ring-opening reactions, which can be harnessed to create more complex molecular architectures. The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, providing access to a wide range of substituted phenyl compounds.
Recent studies have highlighted the potential of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid in the development of small-molecule inhibitors targeting specific enzymes and receptors. For instance, researchers have explored its derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. The structural features of this compound have been found to interact with the active sites of these kinases, leading to potent inhibitory effects.
The pharmacological properties of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid have been investigated in various preclinical models. Initial studies suggest that this compound exhibits moderate affinity for certain protein targets, making it a viable candidate for further optimization into a lead compound. The ability to modify both the cyclopropane ring and the phenyl moiety provides numerous opportunities for structure-activity relationship (SAR) studies, allowing researchers to fine-tune its biological activity.
In addition to its pharmaceutical applications, 1-(3-bromophenyl)cyclopropane-1-carboxylic acid has found utility in materials science and agrochemical research. Its unique structure makes it a suitable candidate for designing novel materials with specific properties, such as enhanced thermal stability or improved solubility. Furthermore, its derivatives have been explored as potential agrochemicals due to their ability to interact with biological targets in plants.
The synthesis of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid has been optimized by several research groups, leading to efficient and scalable methods. Common approaches involve the bromination of 3-substituted phenols followed by cyclopropanation using specialized reagents or catalysts. These synthetic routes have been refined over time to improve yield and purity, making it readily accessible for research purposes.
As our understanding of chemical biology continues to evolve, compounds like 1-(3-bromophenyl)cyclopropane-1-carboxylic acid will play an increasingly important role in drug discovery and development. Their unique structural features and reactivity patterns offer exciting opportunities for innovation in pharmaceutical chemistry. Future research will likely focus on expanding their applications through novel synthetic strategies and exploring their potential in treating various diseases.
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